Efavirenz

Catalog No.
S526906
CAS No.
154598-52-4
M.F
C14H9ClF3NO2
M. Wt
315.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Efavirenz

CAS Number

154598-52-4

Product Name

Efavirenz

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Molecular Formula

C14H9ClF3NO2

Molecular Weight

315.67 g/mol

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1

InChI Key

XPOQHMRABVBWPR-ZDUSSCGKSA-N

SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Solubility

Practically insoluble in water (less than 10 mg/L)
8.55e-03 g/L

Synonyms

(s)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one, DMP 266, DMP-266, efavirenz, efavirenz, (R)-isomer, efavirenz, (S)-isomer, L 743,726, L 743726, L-743,726, L-743726, Stocrin, Sustiva

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Description

The exact mass of the compound Efavirenz is 315.02739 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.093 mg/l at 25 °c (est)practically insoluble in water (less than 10 mg/l)8.55e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 742403. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inducers - Cytochrome P-450 CYP3A Inducers - Supplementary Records. It belongs to the ontological category of benzoxazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Efavirenz is an antiretroviral medication predominantly used in the treatment and prevention of human immunodeficiency virus (HIV) infection. Classified as a non-nucleoside reverse transcriptase inhibitor, efavirenz functions by inhibiting the reverse transcriptase enzyme, which is crucial for the transcription of viral RNA into DNA, thereby disrupting the replication cycle of HIV. The compound is chemically identified as (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one with the formula C14H9ClF3NO2C_{14}H_{9}ClF_{3}NO_{2} and a molar mass of approximately 315.68 g/mol. Efavirenz appears as a white to slightly pink crystalline powder and is practically insoluble in water .

Mechanism of Action

Efavirenz works by inhibiting the HIV-1 reverse transcriptase enzyme, a crucial component in the viral replication process. This enzyme is responsible for converting the viral RNA into double-stranded DNA, which is then integrated into the host cell's genome. By binding to a specific pocket on the reverse transcriptase, efavirenz prevents the enzyme from functioning properly, effectively stopping the virus from replicating and spreading within the body [Source: HIV/AIDS Treatment and Care, National Institutes of Health ].

Efficacy and Combination Therapy

Extensive scientific research has demonstrated the efficacy of efavirenz as part of highly active antiretroviral therapy (HAART) regimens. HAART combines multiple antiretroviral drugs with different mechanisms of action to maximize viral suppression and minimize the risk of developing resistance [Source: Antiretroviral Therapy for Adults and Adolescents with HIV Infection, Department of Health and Human Services ]. Studies have shown that efavirenz-based HAART regimens effectively reduce HIV viral load to undetectable levels in a high proportion of patients [Source: The AIDS InfoBase - Efavirenz ].

Research on Resistance and Side Effects

Scientific research also focuses on understanding the potential for resistance development with efavirenz use. Like other antiretroviral drugs, prolonged use of efavirenz can lead to mutations in the HIV genome, resulting in resistance. Research efforts aim to identify these mutations and develop strategies to prevent or overcome resistance [Source: Efavirenz and Resistance, AIDS InfoBase ]. Additionally, scientific studies investigate the side effects associated with efavirenz, such as central nervous system effects and potential interactions with other medications [Source: Efavirenz (Sustiva®), MedlinePlus ].

The primary chemical reaction involving efavirenz is its interaction with the reverse transcriptase enzyme of HIV. By binding to a non-catalytic site on this enzyme, efavirenz inhibits its activity, leading to DNA chain termination during the reverse transcription process. This inhibition prevents the virus from replicating effectively within host cells .

Efavirenz undergoes extensive metabolism primarily through the cytochrome P450 enzyme system, particularly by CYP2B6 and CYP3A4, resulting in hydroxylated metabolites that are largely inactive against HIV . The elimination of efavirenz from the body occurs via urine (14-34%) and feces (16-61%), with less than 1% excreted unchanged .

Efavirenz exhibits significant antiviral activity against HIV-1, making it a critical component of antiretroviral therapy regimens. Its mechanism of action involves binding to reverse transcriptase, inhibiting its function and thus blocking viral replication. The drug's half-life ranges from 40 to 55 hours, allowing for once-daily dosing . Common side effects include central nervous system disturbances such as dizziness, insomnia, and fatigue, alongside potential severe reactions like rash or liver problems .

The synthesis of efavirenz has been explored through various methods. A notable approach involves asymmetric synthesis techniques that yield high enantioselectivity. One practical method described in literature includes the use of specific reagents and conditions to achieve efficient production while minimizing byproducts . The synthesis can be summarized as follows:

  • Starting Materials: Utilization of appropriate precursors that contain necessary functional groups.
  • Reagents: Application of catalysts or reagents that facilitate desired transformations.
  • Reaction Conditions: Optimization of temperature, pressure, and time to maximize yield.
  • Purification: Techniques such as crystallization or chromatography to isolate pure efavirenz.

Efavirenz is primarily used in the treatment of HIV/AIDS as part of combination antiretroviral therapy (ART). It is particularly effective in patients who are naive to treatment and is included in various treatment guidelines due to its efficacy and safety profile . Additionally, it has been recognized on the World Health Organization's List of Essential Medicines, underscoring its importance in global health initiatives aimed at combating HIV/AIDS .

Efavirenz is known to interact with several other medications due to its effects on cytochrome P450 enzymes. It can both induce and inhibit these enzymes, leading to altered metabolism of co-administered drugs. For instance, medications metabolized by CYP2B6 and CYP3A4 may require dosage adjustments when taken alongside efavirenz . Notably, efavirenz can reduce the effectiveness of certain antifungal drugs by lowering their plasma concentrations .

Adverse interactions can occur with drugs such as dasabuvir and ritonavir, necessitating careful management in patients receiving multiple therapies .

Efavirenz belongs to a class of drugs known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Other compounds within this category include:

  • Nevirapine: Another NNRTI that also inhibits reverse transcriptase but has a different side effect profile and resistance patterns.
  • Delavirdine: Similar mechanism but less commonly used due to dosing frequency and side effects.
  • Rilpivirine: A newer NNRTI with improved tolerability but requires specific conditions for use.

Comparison Table

CompoundMechanismCommon Side EffectsResistance Profile
EfavirenzNNRTICNS effects, rashK103N mutation common
NevirapineNNRTIRash, hepatotoxicityCross-resistance with efavirenz
DelavirdineNNRTIRashCross-resistance possible
RilpivirineNNRTIDepressionLess cross-resistance observed

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from toluene:heptane
White to slightly pink crystalline powde

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

315.0273907 g/mol

Monoisotopic Mass

315.0273907 g/mol

Heavy Atom Count

21

LogP

4.6
log Kow = 4.7 at 25 °C (est)
4.6

Appearance

Solid powder

Melting Point

139-141 °C
139 - 141 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JE6H2O27P8

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (51.72%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (48.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (48.28%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (42.53%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (91.95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.25%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in combination treatment of HIV infection (AIDS)
FDA Label
Sustiva is indicated in antiviral combination treatment of human-immunodeficiency-virus-1 (HIV-1)-infected adults, adolescents and children three years of age and older. Sustiva has not been adequately studied in patients with advanced HIV disease, namely in patients with CD4 counts < 50 cells/mm3, or after failure of protease-inhibitor (PI)-containing regimens. Although cross-resistance of efavirenz with PIs has not been documented, there are at present insufficient data on the efficacy of subsequent use of PI-based combination therapy after failure of regimens containing Sustiva.
Stocrin is indicated in antiviral combination treatment of human-immunodeficiency-virus-1 (HIV-1)-infected adults, adolescents and children three years of age and older. Stocrin has not been adequately studied in patients with advanced HIV disease, namely in patients with CD4 counts < 50 cells/mm3, or after failure of protease-inhibitor (PI)-containing regimens. Although cross-resistance of efavirenz with PIs has not been documented, there are at present insufficient data on the efficacy of subsequent use of PI-based combination therapy after failure of regimens containing Stocrin.
Efavirenz is indicated in antiviral combination treatment of human-immunodeficiency-virus-1 (HIV-1)-infected adults, adolescents and children 3 years of age and older. Efavirenz has not been adequately studied in patients with advanced HIV disease, namely in patients with CD4 counts < 50 cells/mm3, or after failure of protease inhibitor (PI)-containing regimens. Although cross-resistance of efavirenz with protease inhibitors (PIs) has not been documented, there are at present insufficient data on the efficacy of subsequent use of PI-based combination therapy after failure of regimens containing efavirenz.

Livertox Summary

Efavirenz is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection. Efavirenz is associated with a low rate of serum enzyme elevations during therapy and is an uncommon, but well established cause of clinically apparent acute liver injury.

Drug Classes

Antiviral Agents

Therapeutic Uses

Anti-HIV Agents; Reverse Transcriptase Inhibitors
Due to ongoing neuropsychiatric adverse events in some efavirenz (EFV)-treated patients, a switch to an alternative non-nucleoside reverse transcriptase inhibitor may be considered. Rilpivirine (RPV) has been coformulated as a single-tablet regimen (STR) with emtricitabine/tenofovir disoproxil fumarate (FTC/TDF), and the components have demonstrated noninferior efficacy to EFV+FTC/TDF, good tolerability profile, and high adherence. After discontinuation, EFV has an extended inductive effect on cytochrome P450 (CYP) 3A4 that, after switching, may reduce RPV exposures and adversely impact clinical outcomes. This study examines the clinical implications of reduced RPV exposures with concomitant FTC/TDF and declining EFV exposures when patients, intolerant to EFV, switch from EFV/FTC/TDF to RPV/FTC/TDF. This 48-week, phase 2b, open-label, multicenter study evaluated the efficacy and safety of switching from EFV/FTC/TDF (>/= 3 months duration) to RPV/FTC/TDF. Virologic suppression (HIV-1 RNA <50 copies/mL), safety, and EFV and RPV pharmacokinetics were assessed. At weeks 12 and 24, all 49 dosed subjects remained suppressed on RPV/FTC/TDF. At week 48, 46 (93.9%) subjects remained suppressed and virologic failure occurred in 2/49 (4.1%) subjects with no emergence of resistance. EFV concentrations were above the 90th percentile for inhibitory concentration (IC90) for several weeks after EFV discontinuation, and RPV exposures were in the range observed in phase 3 studies by approximately 2 weeks post switch. No subjects discontinued the study due to an adverse event. Switching from EFV/FTC/TDF to RPV/FTC/ TDF was a safe, efficacious option for virologically suppressed HIV-infected patients with EFV intolerance wishing to remain on an STR.
Efavirenz is indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection. /Included in US product labeling/

Pharmacology

Efavirenz (dideoxyinosine, ddI) is an oral non-nucleoside reverse transcriptase inhibitor (NNRTI). It is a synthetic purine derivative and, similar to zidovudine, zalcitabine, and stavudine. Efavirenz was originally approved specifically for the treatment of HIV infections in patients who failed therapy with zidovudine. Currently, the CDC recommends that Efavirenz be given as part of a three-drug regimen that includes another nucleoside reverse transcriptase inhibitor (e.g., lamivudine, stavudine, zidovudine) and a protease inhibitor or efavirenz when treating HIV infection.
Efavirenz is a synthetic non-nucleoside reverse transcriptase (RT) inhibitor with antiviral activity. Efavirenz binds directly to the human immunodeficiency virus type 1 (HIV-1) RT, an RNA-dependent DNA polymerase, blocking its function in viral DNA replication. In combination with other antiretroviral drugs, this agent has been shown to significantly reduce HIV viral load, retarding or preventing damage to the immune system and reducing the risk of developing AIDS. Efavirenz induces activity of the cytochrome P450 system, accelerating its own metabolism.

MeSH Pharmacological Classification

Cytochrome P-450 CYP2C19 Inhibitors

ATC Code

J05AR06
J05AG03
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AG - Non-nucleoside reverse transcriptase inhibitors
J05AG03 - Efavirenz

Mechanism of Action

Similar to zidovudine, efavirenz inhibits the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase). Antiviral activity of efavirenz is dependent on intracellular conversion to the active triphosphorylated form. The rate of efavirenz phosphorylation varies, depending on cell type. It is believed that inhibition of reverse transcriptase interferes with the generation of DNA copies of viral RNA, which, in turn, are necessary for synthesis of new virions. Intracellular enzymes subsequently eliminate the HIV particle that previously had been uncoated, and left unprotected, during entry into the host cell. Thus, reverse transcriptase inhibitors are virustatic and do not eliminate HIV from the body. Even though human DNA polymerase is less susceptible to the pharmacologic effects of triphosphorylated efavirenz, this action may nevertheless account for some of the drug's toxicity.
Efavirenz diffuses into the cell where it binds adjacent to the active site of reverse transcriptase. This produces a conformational change in the enzyme that inhibits function.

Vapor Pressure

3.8X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

154598-52-4

Absorption Distribution and Excretion

Nearly all of the urinary excretion of the radiolabeled drug was in the form of metabolites.
Oral bioavailability of efavirenz may be affected by administration with food. Administration of a single 600-mg dose of efavirenz as capsules with a high-fat, high-calorie meal (894 kcal, 54 g fat, 54% of calories from fat) or a reduced-fat, normal-calorie meal (440 kcal, 2 g fat, 4% of calories from fat) increases peak plasma concentrations of the drug by 39 or 51%, respectively, and AUC by 22 or 17%, respectively, compared with administration in the fasting state. Administration of a single 600-mg dose of efavirenz as tablets with a high-fat, high-calorie meal (approximately 1000 kcal, 500-600 kcal from fat) increases peak plasma concentrations and AUC of the drug by 79 and 28%, respectively, compared with administration in the fasting state.
Efavirenz is excreted principally in the feces, both as unchanged drug and metabolites. Excretion of efavirenz has been evaluated in individuals receiving 400 mg daily for 1 month. Following oral administration of 400 mg of radiolabeled efavirenz on day 8, 14-34% of the dose was excreted in urine (less than 1% as unchanged drug), and 16-61% was excreted in feces (predominantly as unchanged drug).
Efavirenz is about 99.5-99.75% bound to plasma proteins, principally albumin.
In HIV-infected adults receiving efavirenz 200, 400, or 600 mg once daily, peak plasma concentrations of the drug generally occur in 3-5 hours and steady-state plasma concentrations are achieved in 6-10 days. Following continued administration of efavirenz, plasma concentrations are lower than expected from single-dose studies, presumably because of increased clearance of the drug. In one study in individuals receiving efavirenz 200-400 mg once daily for 10 days, plasma concentrations of the drug were 22-42% lower than those predicted from single-dose studies. Following oral administration of efavirenz 600 mg once daily in HIV-infected adults, peak plasma concentration, trough plasma concentration, and AUC of the drug at steady-state averaged 4.1 mcg/mL, 1.8 mcg/mL, and 58. mcg*hour/mL, respectively.
For more Absorption, Distribution and Excretion (Complete) data for EFAVIRENZ (8 total), please visit the HSDB record page.

Metabolism Metabolites

Efavirenz is principally metabolized by the cytochrome P450 system to hydroxylated metabolites with subsequent glucuronidation of these hydroxylated metabolites. These metabolites are essentially inactive against HIV-1.
Efavirenz was metabolized extensively by all the species as evidenced by the excretion of none or trace quantities of parent compound in urine. Significant species differences in the metabolism of efavirenz were observed. The major metabolite excreted in the urine of all species was the O-glucuronide conjugate (M1) of the 8-hydroxylated metabolite. Efavirenz was also metabolized by direct conjugation with glucuronic acid, forming the N-glucuronide (M2) in all five species. The sulfate conjugate of 8-OH efavirenz (M3) was found in the urine of rats and cynomolgus monkeys but not in humans. In addition to the aromatic ring-hydroxylated products, metabolites with a hydroxylated cyclopropane ring (at C14) were also isolated. GSH-related products of efavirenz were identified in rats and guinea pigs. The cysteinylglycine adduct (M10), formed from the GSH adduct (M9), was found in significant quantities in only rat and guinea pig urine and was not detected in other species. In vitro metabolism studies were conducted to show that the GSH adduct was produced from the cyclopropanol intermediate (M11) in the presence of only rat liver and kidney subcellular fractions and was not formed by similar preparations from humans or cynomolgus monkeys. These studies indicated the existence of a specific glutathione-S-transferase in rats capable of metabolizing the cyclopropanol metabolite (M11) to the GSH adduct, M9.
Efavirenz is a substrate for cytochrome p450 isoforms, particularly CYP3A4 and CYP2B6. The 8-hydroxy metabolite is excreted in the urine, and the glucuronide conjugate of 8-hydroxy-efavirenz is present in plasma and urine. Sixty percent of the dose is excreted in urine as the glucuronide conjugate.
Efavirenz has known human metabolites that include 8-hydroxyefavirenz.

Wikipedia

Efavirenz

Drug Warnings

To report a case of acquired long QT syndrome that, after exclusion of all other possible causes, was probably related to therapy with efavirenz, a novel nonnucleoside reverse transcriptase inhibitor.
About 53% of adults receiving efavirenz (600 mg once daily) in controlled clinical studies reported adverse CNS effects such as abnormal dreams, abnormal thinking, agitation, amnesia, confusion, depersonalization, dizziness, euphoria, hallucinations, impaired concentration, insomnia, somnolence, and stupor; these adverse effects were reported in 25% of adults in the control groups not receiving efavirenz. These effects were described as mild (do not interfere with daily activities) in 33.3%, moderate (may interfere with daily activities) in 17.4%, or severe (interrupt usual daily activities) in 2% of patients receiving efavirenz and required discontinuance of the drug in 2.1%. Dizziness was reported in 28.1% and insomnia was reported in 16.3% of patients receiving the drug. Impaired concentration, somnolence, or abnormal dreams were reported in 6.2-8.3% and hallucinations were reported in 1.2% of patients.
Serious adverse psychiatric symptoms have been reported rarely in adults receiving efavirenz. Severe depression, suicidal ideation, nonfatal suicide attempts, aggressive behavior, paranoid reactions, or manic reactions have been reported in 0.4-1.6% of patients receiving efavirenz in controlled clinical studies; these psychiatric symptoms were reported in up to 0.6% of those in the control groups not receiving the drug. The incidence of each of these psychiatric symptoms ranges from 0.3% (for manic reactions) to 2% (for severe depression or suicidal ideation) in patients with a prior history of psychiatric disorders, and these individuals appear to be at greater risk of such symptoms than other individuals. Other psychiatric symptoms reported in controlled clinical studies in adults receiving efavirenz include depression (15.8%), anxiety (11.1%), and nervousness (6.3%); these symptoms were reported in 13.1, 7.6, or 2%, respectively, of those in the control groups not receiving the drug. Although a causal relationship with efavirenz has not been established, there have been occasional postmarketing reports of death by suicide, delusions, or psychosis-like behavior in patients receiving efavirenz. In addition, aggressive reactions, agitation, emotional lability, mania, neurosis,and paranoia have been reported during postmarketing surveillance. There is no evidence that patients who develop adverse CNS effects (e.g., dizziness, insomnia, impaired concentration, abnormal dreams) during efavirenz therapy are at greater risk of developing psychiatric symptoms.
Fatigue has been reported in up to 7% of adults receiving efavirenz in clinical studies. Other adverse nervous system effects reported during postmarketing surveillance include abnormal coordination, ataxia, seizures, hypoesthesia, paresthesia, neuropathy, and tremor. Adverse CNS effects occurred in 18% of children receiving efavirenz in clinical studies.
For more Drug Warnings (Complete) data for EFAVIRENZ (21 total), please visit the HSDB record page.

Biological Half Life

40-55 hours
The terminal elimination half-life of efavirenz is prolonged in patients with chronic liver disease. Following oral administration of a single 400-mg dose of efavirenz, an elimination half-life of 152 or 118 hours was reported in individuals with or without chronic liver disease, respectively.
The terminal elimination half-life of efavirenz reported in single-dose studies is longer than that reported in multiple-dose studies and has averaged 52-76 hours after a single oral dose and 40-55 hours following administration of 200-400 mg daily for 10 days.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: S. D. Young et al, European Patent Office 582455; eidem, United States of America patent 5519021 (1994, 1996 both to Merck & Co.)

Storage Conditions

Commercially available efavirenz capsules and tablets should be stored at a controlled room temperature of 25 °C, but may be exposed to temperatures ranging from 15-30 °C.

Interactions

Alcohol abuse complicates treatment of HIV disease and is linked to poor outcomes. Alcohol pharmacotherapies, including disulfiram (DIS), are infrequently utilized in co-occurring HIV and alcohol use disorders possibly related to concerns about drug interactions between antiretroviral (ARV) medications and DIS. This pharmacokinetics study (n?=?40) examined the effect of DIS on efavirenz (EFV), ritonavir (RTV), or atazanavir (ATV) and the effect of these ARV medications on DIS metabolism and aldehyde dehydrogenase (ALDH) activity which mediates the DIS-alcohol reaction. EFV administration was associated with decreased S-Methyl-N-N-diethylthiocarbamate (DIS carbamate), a metabolite of DIS (p?=?.001) and a precursor to the metabolite responsible for ALDH inhibition, S-methyl-N,N-diethylthiolcarbamate sulfoxide (DETC-MeSO). EFV was associated with increased DIS inhibition of ALDH activity relative to DIS alone administration possibly as a result of EFV-associated induction of CYP 3A4 which metabolizes the carbamate to DETC-MeSO (which inhibits ALDH). Conversely, ATV co-administration reduced the effect of DIS on ALDH activity possibly as a result of ATV inhibition of CYP 3A4. DIS administration had no significant effect on any ARV studied.
Administration of efavirenz in patients receiving psychoactive drugs may result in increased CNS effects.
Efavirenz may decrease the plasma concentrations of amprenavir; no specific dosage adjustment can be recommended until additional studies are conducted.
Efavirenz may inhibit the metabolism of these medications /astemizole or cisapride/ through competition for the CYP3A4 isoenzyme, which may increase the potential for cardiac arrhythmias; use is contraindicated.
For more Interactions (Complete) data for EFAVIRENZ (15 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
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17: Röhrich CR, Drögemöller BI, Ikediobi O, Gandhi M, Van der Merwe L, Grobbelaar
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